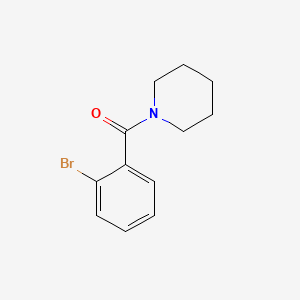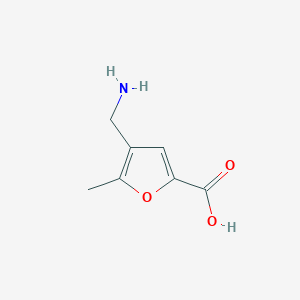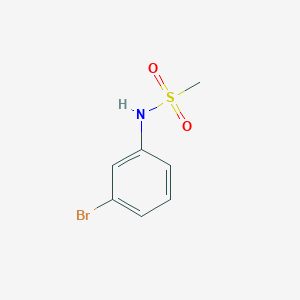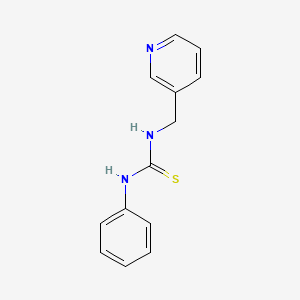
7-辛烯-1,2-二醇
描述
Synthesis Analysis
The synthesis of structures related to 7-Octene-1,2-diol involves innovative methodologies like desymmetrization through ring-closing metathesis for creating complex natural product structures (Burke, Müller, & Beaudry, 1999). Another approach includes one-pot assembly techniques that facilitate the synthesis of structurally similar compounds through the interaction of ketones and acetylene, demonstrating the versatility in the synthesis of complex organic structures (Trofimov et al., 2009).
Molecular Structure Analysis
The study of molecular structures like trans,trans-1,3,5,7-octatetraene provides insights into the molecular and crystallographic structures of compounds with similar backbones to 7-Octene-1,2-diol. These analyses are crucial for predicting the behavior and reactivity of such compounds (Baughman, Kohler, Levy, & Spangler, 1985).
Chemical Reactions and Properties
The reactivity of compounds structurally related to 7-Octene-1,2-diol is studied through various chemical reactions, including thermal rearrangements and Diels-Alder reactions, showcasing their dynamic chemical behavior (Kawase et al., 2003). These studies help in understanding the complex reactivity patterns and potential applications in synthetic chemistry.
Physical Properties Analysis
The physical properties of compounds related to 7-Octene-1,2-diol, such as pyrolysis behavior, are important for understanding their stability and decomposition under thermal conditions, which is critical for their application in various chemical processes (Bredael, 1982).
Chemical Properties Analysis
The exploration of chemical properties, such as metathesis reactions in ionic liquids, illuminates the chemical versatility and reactivity of 7-Octene-1,2-diol analogs. These studies demonstrate how varying conditions, like the use of ionic liquids, can enhance selectivity and efficiency in chemical reactions (Williams, Ajam, & Ranwell, 2006).
科学研究应用
1. 复分解反应
7-辛烯-1,2-二醇参与复分解反应。Williams 等人(2006 年)讨论了它在 1-辛烯的自复分解中形成 7-十四烯的用途,该反应由离子液体中的钌卡宾配合物催化。该反应显示出高选择性和转化率,表明其在有机合成和工业应用中的潜力 (Williams 等人,2006 年)。
2. 色谱应用
Pesek 等人(1995 年)和(1994 年)探讨了 7-辛烯-1,2-二醇在色谱中的应用。他们表征了通过氢化物中间体和氢硅烷化合成的用于高效液相色谱 (HPLC) 的二醇固定相。这有助于开发更有效和选择性的色谱方法 (Pesek 等人,1995 年);(Pesek 等人,1994 年)。
3. 氟代二醇的合成
Qiu 和 Burton(1993 年)展示了 7-辛烯-1,2-二醇在氟代二醇合成中的用途。他们报道了全氟烷基碘化物成功添加到 7-辛烯-1,2-二醇中,生成氟代 1,2-二醇,这在各种化学工业中很重要 (Qiu 和 Burton,1993 年)。
4. 线性 α-烯烃的生产
Leeuwen 等人(2011 年)回顾了 1-辛烯的生产工艺,1-辛烯是生产线性低密度聚乙烯 (LLDPE) 的关键组分,突出了 7-辛烯-1,2-二醇等中间体的作用。这对塑料工业具有重要意义 (Leeuwen 等人,2011 年)。
5. 酶促环氧化
Schwartz 和 McCoy(1976 年)描述了环氧化物的酶促形成,包括 1,2-环氧辛烷,使用 7-辛烯-1,2-二醇作为假单胞菌 oleovorans 的底物。这在生物技术工艺和绿色化学中具有潜在应用 (Schwartz 和 McCoy,1976 年)。
6. 超声辅助催化
Wang 和 Rajendran(2007 年)研究了在磷钨酸的增强下,1,7-辛二烯的超声辅助相转移催化环氧化。这种涉及 7-辛烯-1,2-二醇的方法有助于更有效和生态友好的化学反应 (Wang 和 Rajendran,2007 年)。
7. 氢甲酰化研究
Purwanto 和 Delmas(1995 年)研究了 1-辛烯在水溶性铑配合物催化剂存在下的氢甲酰化。这项涉及 7-辛烯-1,2-二醇的研究与理解和改进工业催化过程相关 (Purwanto 和 Delmas,1995 年)。
属性
IUPAC Name |
oct-7-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGHWJFURBQKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006437 | |
| Record name | Oct-7-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octene-1,2-diol | |
CAS RN |
85866-02-0 | |
| Record name | 7-Octene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85866-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-7-ene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-7-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-7-ene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 7-Octene-1,2-diol be used to modify the properties of polymers?
A1: Research has shown that 7-Octene-1,2-diol can be incorporated as a side chain into poly(butylene succinate) (PBS) during its synthesis. [] This incorporation leads to several modifications in the polymer's properties:
- Decreased glass-transition temperature (Tg): The presence of 7-Octene-1,2-diol disrupts the polymer chain packing, leading to a decrease in Tg. This effect is most pronounced at a specific branching density (0.03 mol of branching units per mole of structural units). []
- Influence on melting temperature (Tm): Compared to ethyl side branches, 7-Octene-1,2-diol side chains cause a more significant decrease in Tm. This effect is comparable to that observed with n-octyl branches. []
- Potential for further modification: The presence of double bonds in the 7-Octene-1,2-diol side chains allows for further modification through reactions like epoxidation. This epoxidation can further impact the thermal properties and biodegradability of the resulting polymer. []
Q2: Can 7-Octene-1,2-diol be utilized in the development of novel stationary phases for High Performance Liquid Chromatography (HPLC)?
A2: Yes, 7-Octene-1,2-diol has been successfully employed in the synthesis of diol-bonded stationary phases for HPLC. [] The process involves reacting the compound with silica hydride, creating a diol-functionalized surface. This type of stationary phase demonstrates unique separation characteristics in both normal phase and reverse phase HPLC modes. []
Q3: What are the analytical techniques used to characterize 7-Octene-1,2-diol-modified materials?
A3: Several analytical techniques are employed to characterize materials modified with 7-Octene-1,2-diol, including:
- Electron Spectroscopy for Chemical Analysis (ESCA): This technique can detect the presence of residual catalysts, like platinum, which might remain after the synthesis of diol-bonded stationary phases. The presence of such catalysts can impact the chromatographic performance and needs to be carefully monitored. []
- Differential Scanning Calorimetry (DSC): This technique is crucial for studying the thermal properties of polymers modified with 7-Octene-1,2-diol. It allows researchers to determine the glass transition temperature (Tg) and melting temperature (Tm) of the modified polymers, providing insights into the impact of 7-Octene-1,2-diol on the polymer's behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)






![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)




